Cas no 2229561-24-2 (4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole)

4-(But-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is a substituted pyrazole derivative characterized by its unique structural features, including an alkyne-functionalized side chain and isopropyl and methyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic frameworks and functionalized pyrazole derivatives. Its rigid pyrazole core and reactive alkyne moiety make it suitable for click chemistry applications, cycloaddition reactions, and the synthesis of more complex pharmacophores or agrochemicals. The presence of alkyl groups enhances its lipophilicity, potentially improving solubility in organic solvents for further derivatization. This compound is of interest in medicinal chemistry and materials science due to its modifiable structure.
4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole structure
2229561-24-2 structure
Product Name:4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole
CAS No:2229561-24-2
MF:C12H18N2
MW:190.284722805023
CID:6601918
PubChem ID:165714296
Update Time:2025-06-09

4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole
    • EN300-1740817
    • 2229561-24-2
    • Inchi: 1S/C12H18N2/c1-7-9(4)12-10(5)13-14(8(2)3)11(12)6/h1,8-9H,2-6H3
    • InChI Key: MOPJEZBDWVTTIY-UHFFFAOYSA-N
    • SMILES: N1(C(C)=C(C(C#C)C)C(C)=N1)C(C)C

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.8Ų

4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Pricemore >>

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Additional information on 4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

4-(But-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole: A Comprehensive Overview

The compound 4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole (CAS No. 2229561-24-2) is a structurally unique organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of the butynyl group and methyl substituents at specific positions on the pyrazole ring imparts unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and material synthesis. For instance, pyrazole-based compounds have been explored for their potential as antimicrobial agents, anti-inflammatory drugs, and cancer therapeutic agents. The butynyl group in this compound adds an alkyne functionality, which is known for its ability to participate in various click chemistry reactions, further enhancing its versatility in chemical synthesis.

The synthesis of 4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole involves a combination of nucleophilic aromatic substitution and alkyne chemistry. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring its applicability in large-scale production. The compound's stability under various reaction conditions makes it a valuable intermediate in the synthesis of more complex molecules.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its electronic structure, as determined by computational methods, reveals a conjugated system that contributes to its optical properties. This makes it a candidate for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and selectivity of 4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-ylium)-1H-pyrazole in various chemical transformations. For example, density functional theory (DFT) calculations have provided insights into its ability to act as a catalyst in alkyne cycloaddition reactions. These findings underscore its potential as a versatile building block in organic synthesis.

The application of this compound extends beyond traditional chemical synthesis. Its use in polymer science has been explored for the development of novel polymeric materials with enhanced mechanical and thermal properties. The incorporation of the butynyl group into polymer backbones has shown promise in improving the material's durability under harsh environmental conditions.

In conclusion, 4-(but-butynylene)-3,5-dimethyl-propanoylpyrazole (CAS No. 2229561-) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a key player in future innovations within chemistry and materials science.

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